molecular formula C8H12ClN3O4S B1372064 N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1209994-16-0

N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride

Cat. No.: B1372064
CAS No.: 1209994-16-0
M. Wt: 281.72 g/mol
InChI Key: YDKQNKONJGPPBT-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride: is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes an aminoethyl group, a nitrobenzene ring, and a sulfonamide group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride typically involves the nitration of benzene sulfonamide followed by the introduction of the aminoethyl group. The reaction conditions often include the use of strong acids and bases to facilitate the nitration and subsequent amination processes.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various oxidation reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemistry: N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with various biomolecules.

Industry: In industrial applications, it is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the nitrobenzene and sulfonamide groups can participate in various electrostatic interactions, leading to inhibition or modulation of the target’s activity.

Comparison with Similar Compounds

  • N-(2-aminoethyl)benzenesulfonamide
  • 4-nitrobenzenesulfonamide
  • N-(2-aminoethyl)-4-nitrobenzene

Uniqueness: N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride is unique due to the presence of both the nitro and sulfonamide groups, which provide a combination of reactivity and stability not found in similar compounds. This makes it particularly useful in applications requiring specific interactions with biological targets or in complex synthetic pathways.

Properties

IUPAC Name

N-(2-aminoethyl)-4-nitrobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S.ClH/c9-5-6-10-16(14,15)8-3-1-7(2-4-8)11(12)13;/h1-4,10H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKQNKONJGPPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209994-16-0
Record name N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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